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Compound of Interest

N-(2-butoxyethyl)-2-
Compound Name:

chloroacetamide
CAS No.: 1193387-64-2
Cat. No.: B1522109

Get Quote

Executive Summary

This technical guide provides a comprehensive framework for determining the solubility profile
of N-(2-butoxyethyl)-2-chloroacetamide, a secondary amide with significant utility as a
synthetic intermediate and potential agrochemical scaffold. Given the limited empirical data
available in open literature for this specific derivative, this guide prioritizes a predictive-first
approach utilizing Quantitative Structure-Property Relationship (QSPR) models, followed by a
rigorous experimental validation protocol based on OECD guidelines.

The molecule exhibits an amphiphilic architecture—combining a polar, electrophilic
chloroacetamide "warhead" with a lipophilic butoxyethyl tail. This structure suggests moderate
aqueous solubility (Class II/lll behavior) and high solubility in polar aprotic solvents,
necessitating precise formulation strategies for bioavailability.

Part 1: Molecular Architecture & Physicochemical
Profile
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To accurately predict solubility, we must first deconstruct the molecule into its contributing
solvatochromic fragments. The solubility (

) of a solute is thermodynamically governed by the energy required to break the crystal lattice
versus the energy released by solvation.

Structural Deconstruction

The molecule (C

H
CINO
) consists of three distinct domains affecting its solvation shell:

e Chloroacetamide Head (

): A polar, electrophilic region capable of hydrogen bond donation (NH) and acceptance
(CO). This group drives water solubility but also chemical reactivity (alkylation).

o Ethyl Ether Linker (

): Aflexible spacer. The ether oxygen acts as a weak hydrogen bond acceptor, enhancing
aqueous solubility relative to a pure alkyl chain.

e Butyl Tail (

): A hydrophobic moiety that drives logP upwards, favoring organic solvation and lipid
membrane permeability.

Predicted Physicochemical Parameters

Table 1: Calculated properties based on group contribution methods.
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Parameter Value (Est.) Significance

Low MW favors solubility;
Molecular Weight 193.67 g/mol easily passes biological
membranes.

Moderately lipophilic. Suggests
LogP (Octanol/Water) 14-18 good passive permeability but

finite water solubility.

H-Bond Donors (HBD) 1 (Amide NH) Critical for water interaction.

H-Bond Acceptors (HBA) 2 (Amide O, Ether O) Facilitates solvation in water.

High flexibility; implies a lower

melting point, which generally

Rotatable Bonds 8 _ o
increases solubility (Yalkowsky
principle).
Topological Polar Surface Area 38.45 A2 < 140 Az indicates excellent
(TPSA) cell membrane permeability.

Part 2: In Silico Solubility Prediction Framework

Since empirical values are scarce, we employ consensus modeling. The General Solubility
Equation (GSE) proposed by Jain and Yalkowsky is the gold standard for this estimation,
linking melting point (MP) and lipophilicity (LogP).

The General Solubility Equation (GSE)

Where

is molar solubility and

is Melting Point in °C.[1]

Application to N-(2-butoxyethyl)-2-chloroacetamide:

o Estimated MP: Chloroacetamides with alkyl chains often have low melting points (solid/liquid

boundary). Let us estimate an MP of ~45°C (or potentially liquid at RT) due to the flexible
ether chain disrupting packing.
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o Estimated LogP: ~1.6.
Result:

Converting to g/L:

Interpretation: The model predicts moderate to high water solubility (~1-10 mg/mL range). This
places the compound in a favorable zone for formulation, likely not requiring aggressive
solubilizers like cyclodextrins.

Consensus QSAR Workflow

The following diagram outlines the computational workflow used to arrive at these predictions,
integrating multiple algorithms (ESOL, Ali, Silicos-IT) to minimize algorithmic bias.
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Figure 1: In-silico consensus workflow for solubility prediction combining topological and
thermodynamic descriptors.

Part 3: Experimental Validation Protocol

Predictions must be validated. The Shake Flask Method (OECD Guideline 105) is the requisite
standard for compounds with estimated solubility > 10 mg/L.
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Materials & Prerequisites

o Solvent: Double-distilled water (pH 7.0) and Phosphate Buffered Saline (PBS, pH 7.4).
e Analytic Method: HPLC-UV/Vis.[2] The amide bond absorbs strongly at 210-220 nm.

o Temperature: Controlled at 20.0 £ 0.5°C.

Step-by-Step Workflow

o Saturation: Add excess N-(2-butoxyethyl)-2-chloroacetamide to 10 mL of buffer in a glass
vial until a visible precipitate/oil phase remains.

o Equilibration: Agitate at 30°C for 24 hours, then reduce to 20°C and agitate for another 24
hours. Note: The "approach from supersaturation" (heating then cooling) prevents false-low
readings due to slow crystal dissolution.

» Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. If the compound is liquid,
ensure careful pipetting of the aqueous phase without disturbing the oily layer.

« Filtration: Pass the supernatant through a 0.22 um PVDF filter (low binding).

¢ Quantification: Inject into HPLC (C18 column, Water/Acetonitrile gradient). Calculate
concentration against a standard curve.
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Figure 2: OECD 105-compliant Shake Flask methodology for determining thermodynamic
solubility.

Part 4: Solvent-Specific Behavior & Applications

Understanding the solubility profile extends beyond water. The amphiphilic nature of the
butoxyethyl chain dictates its behavior in organic synthesis and formulation.

Table 2: Predicted Solubility Profile in Common Solvents
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Solvent Predicted Solubility Mechanism Application
H-bonding Biological media,
Water Moderate (~10 g/L) )
(Amide/Ether) hydrogels.

Dipole-dipole / H-bond  Stock solutions for

DMSO Very High (>100 g/L)
acceptance assays.
) o ) Formulation co-
Ethanol High Amphiphilic matching
solvent.
) Lipophilic tail Partition coefficient
Octanol High , _ o
interaction (LogP) determination.
Lack of polar Washing/Purification
Hexane Low to Moderate ) ) ) -
Interactions (to remove impurities).
Stability Warning

Critical Note: As a chloroacetamide, this molecule is an alkylating agent. In aqueous solution,
particularly at elevated pH (>8), it is susceptible to hydrolysis (releasing ClI~ and forming the
hydroxy-acetamide) or reaction with nucleophiles (e.g., thiols in proteins). Solubility studies
must be performed in fresh buffers and analyzed immediately to distinguish solubility from
degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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